molecular formula C17H16N2O5S B2395745 N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921861-94-1

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2395745
CAS No.: 921861-94-1
M. Wt: 360.38
InChI Key: WVJGAFBVFFOQFJ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features an indole derivative and a sulfonamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the sulfonamide group further enhances its potential for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of an indole derivative and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research .

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-14-4-2-12(8-11(14)9-17(19)20)18-25(21,22)13-3-5-15-16(10-13)24-7-6-23-15/h2-5,8,10,18H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJGAFBVFFOQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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